

ML281: A Potent and Selective STK33 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML281

Cat. No.: B609135

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML281 is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 33 (STK33). This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **ML281**. It includes detailed information on its physicochemical characteristics, its inhibitory effects on STK33, and its impact on cellular signaling pathways. Furthermore, this guide outlines representative experimental protocols for the characterization of **ML281** and visualizes key biological pathways and experimental workflows, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

ML281 is a quinoxalinone-based compound with a molecular formula of C₂₂H₁₉N₃O₂S.^{[1][2]} Its chemical structure is characterized by a central quinoxalinone core linked to an N-(4-isopropylphenyl)thiophene-2-carboxamide moiety.

Chemical Structure:

- IUPAC Name: N-[2-(3,4-dihydro-3-oxo-2-quinoxaliny)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide^[1]
- SMILES: CC(C)c1cc(c(nc(c2ccsc2)=O)cc1)c1nc2ccccc2[nH]c1=O

- CAS Number: 1404437-62-2[1][2]

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C22H19N3O2S	[1][2]
Molecular Weight	389.47 g/mol	[1][2]
Appearance	White to off-white solid	[3]
Solubility	DMSO: ≥ 38.95 mg/mL (100 mM)	[1]
DMF: 33 mg/mL	[4]	
Ethanol: Insoluble		
Water: Insoluble		

Biological Activity

Inhibition of STK33

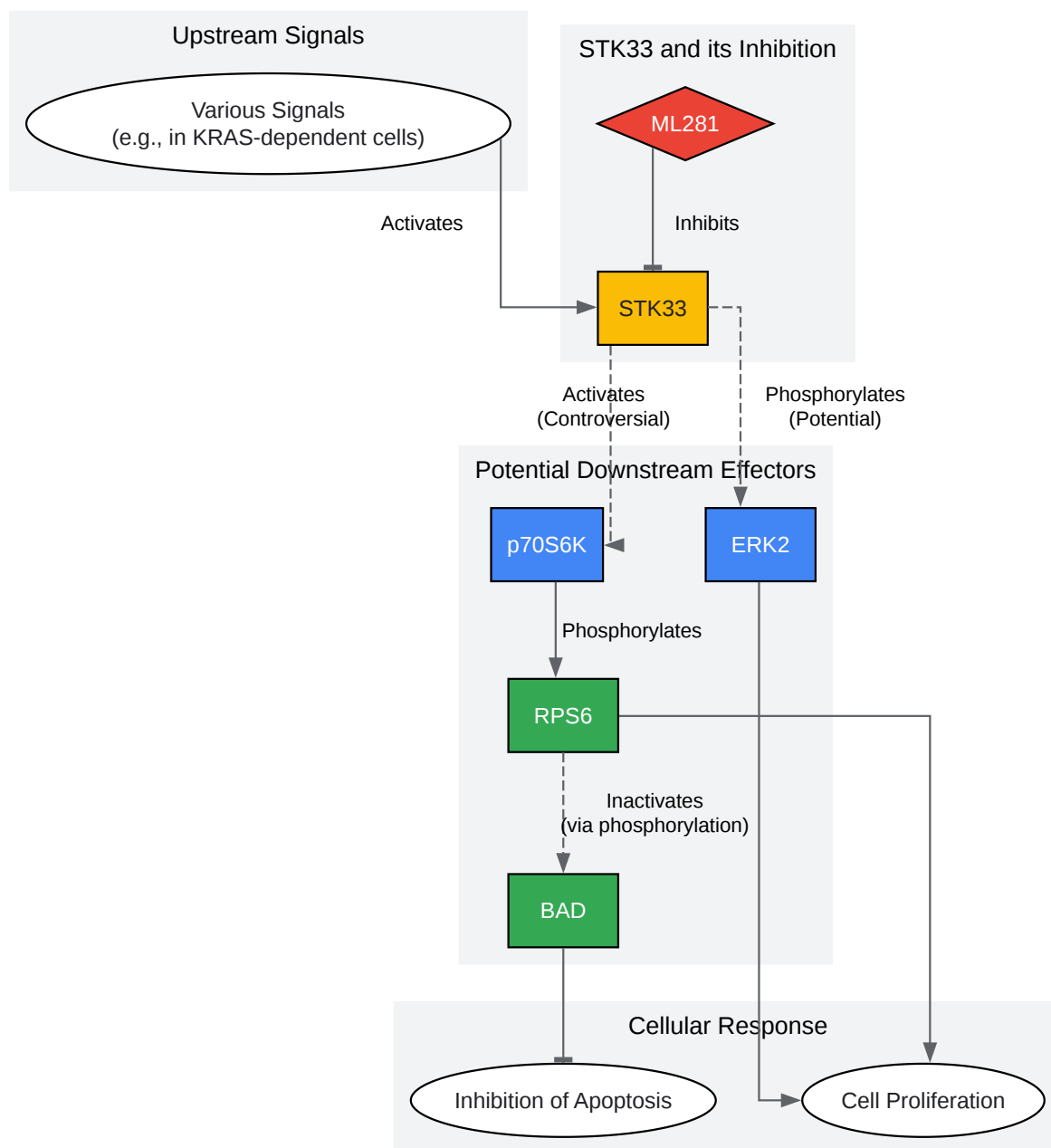
ML281 is a highly potent inhibitor of STK33 with a reported half-maximal inhibitory concentration (IC₅₀) of 14 nM in in vitro kinase assays.[1][2][3]

Inhibitory Activity:

Target	IC ₅₀	Selectivity	Reference
STK33	14 nM	[1][2][3]	
PKA	>10,000 nM	>700-fold vs. STK33	[1]
Aurora B	~7,700 nM	~550-fold vs. STK33	[1]

Effects on Cellular Signaling

The precise signaling network downstream of STK33 is an area of active investigation. Some studies suggest a role for STK33 in phosphorylating and activating ERK2.^[5] Other research has pointed to a potential, albeit controversial, link between STK33 and the phosphorylation of ribosomal protein S6 (RPS6), a downstream effector of the mTOR pathway.^[6] The proposed, though debated, pathway involves STK33 influencing the activity of p70S6K, which in turn phosphorylates RPS6. Additionally, STK33 has been implicated in the regulation of the pro-apoptotic protein BAD through a signaling cascade that may involve RPS6.^{[4][7]}



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Proposed STK33 Signaling Pathways

Effects on Cell Viability

ML281 has been shown to suppress the viability of certain cancer cell lines. For instance, treatment of NCI-H446 small cell lung carcinoma cells with 10 μ M **ML281** for 72 hours resulted in a reduction in cell viability.^{[2][3]}

Experimental Protocols

In Vitro STK33 Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example based on the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.

Objective: To determine the IC₅₀ of **ML281** against STK33.

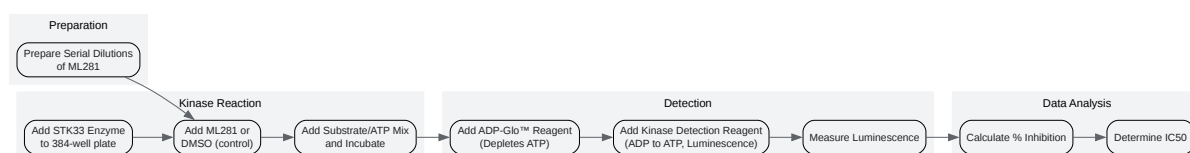
Materials:

- Recombinant STK33 enzyme
- Suitable kinase substrate (e.g., a generic peptide substrate like CREBtide)^[8]
- ATP
- **ML281** (serially diluted)
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of **ML281** in DMSO and then in kinase buffer.
- In a 384-well plate, add the STK33 enzyme to each well.
- Add the serially diluted **ML281** or DMSO (vehicle control) to the wells.

- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **ML281** relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.



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In Vitro Kinase Inhibition Assay Workflow

Cell Viability Assay (Representative Protocol)

This protocol is a representative example based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

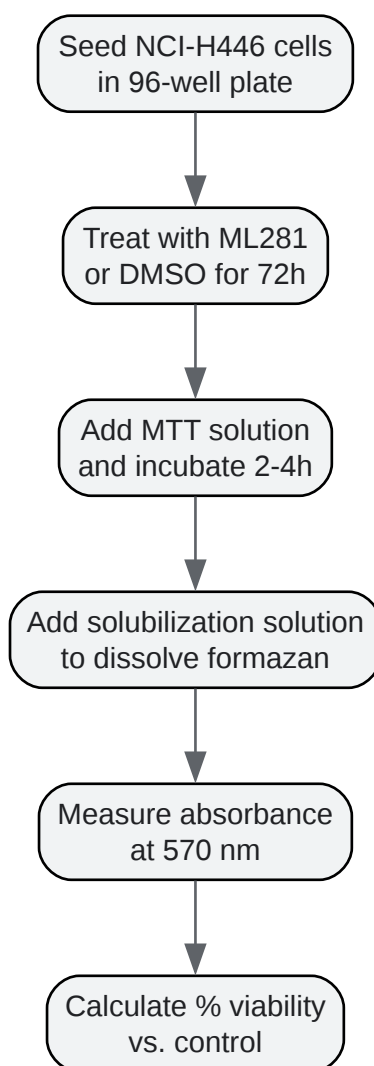
Objective: To assess the effect of **ML281** on the viability of NCI-H446 cells.

Materials:

- NCI-H446 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **ML281**
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

Procedure:

- Seed NCI-H446 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of **ML281** (e.g., 10 μ M) or DMSO (vehicle control) for 72 hours.[\[2\]](#)[\[3\]](#)
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.



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MTT Cell Viability Assay Workflow

Conclusion

ML281 is a valuable chemical probe for studying the biological functions of STK33. Its high potency and selectivity make it a useful tool for elucidating the role of STK33 in cellular processes and disease, particularly in the context of cancer. This technical guide provides a foundational understanding of **ML281**'s chemical and biological properties and offers standardized protocols for its investigation, thereby facilitating further research into the therapeutic potential of STK33 inhibition.

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References

- 1. ML 281 | Other Kinases | Tocris Bioscience [[tocris.com](https://www.tocris.com)]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. aacrjournals.org [aacrjournals.org]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ML281: A Potent and Selective STK33 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609135#ml281-chemical-structure-and-properties>]

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